

In-Depth Technical Guide: Vorinostat (Compound X)

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Compound of Interest

Compound Name: MDR-652

Cat. No.: B608952

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Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent inhibitor of histone deacetylases (HDACs). It is the first HDAC inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).^{[1][2]} Vorinostat functions by binding to the active site of HDACs, chelating the zinc ion, and thereby inhibiting their enzymatic activity.^[3] This inhibition leads to an accumulation of acetylated histones and other proteins, which in turn modulates gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.^{[4][5]} This guide provides a technical overview of Vorinostat's mechanism, preclinical and clinical data, experimental protocols, and associated signaling pathways.

Quantitative Data

In Vitro Efficacy

Vorinostat demonstrates broad activity against class I and II HDAC enzymes at nanomolar concentrations. Its efficacy has been demonstrated across a range of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Vorinostat against HDAC Enzymes

HDAC Isoform	IC50 (nM)
HDAC1	< 86
HDAC2	< 86
HDAC3	< 86
HDAC6	< 86

Data represents typical inhibitory concentrations as cited in the literature.

Table 2: In Vitro Anti-proliferative Activity of Vorinostat in Cancer Cell Lines

Cell Line	Cancer Type	Assay	IC50 / GI50 (μM)
MES-SA	Uterine Sarcoma	[3H]Thymidine Uptake	~0.5 - 3
A431	Epidermoid Carcinoma	Not Specified	2
HEL	Erythroleukemia (JAK2V617F+)	Not Specified	~1
MCF7	Breast Cancer	Not Specified	Dose-dependent G1/G2-M arrest

Data is a summary from multiple preclinical studies.

Preclinical In Vivo Efficacy

Vorinostat has shown significant anti-tumor activity in various xenograft models.

Table 3: Preclinical In Vivo Efficacy of Vorinostat

Cancer Model	Animal Model	Dosing Regimen	Key Findings
Epidermoid Carcinoma (A431 xenograft)	nu/nu mice	100 mg/kg, IP	Reduced tumor growth, proliferation, and induced apoptosis.
Polycythemia Vera (Jak2V617F knock-in)	Mice	200 mg/kg for 2 weeks	Normalized peripheral blood counts and reduced spleen weight.
Breast Cancer (MCF7 xenograft)	Mice	Not Specified	Reduced tumor growth and weight.

| Prostate Cancer (PC3 cells in bone) | Mice | Not Specified | Reduced tumor volume and diameter by 30-33%. |

Clinical Data

Clinical trials have established the efficacy and safety profile of Vorinostat, particularly in CTCL.

Table 4: Summary of Clinical Trial Results for Vorinostat

Trial Phase	Indication	Dosing	Key Outcomes
Phase II	Refractory CTCL	400 mg daily	Objective overall response of ~30%. Median time to response was ~12 weeks.
Phase I/II	Newly Diagnosed Glioblastoma (in combination)	300 mg/day with RT/TMZ	MTD established. Did not meet primary efficacy endpoint for OS.
Phase I	Relapsed/Refractory AML (in combination)	MTD: 200 mg twice daily	7 of 21 patients achieved complete remission or CR with incomplete platelet recovery.

| Phase I | Advanced Solid Malignancies (in combination) | 400 mg qd or 300 mg bd | Tolerated well with carboplatin and paclitaxel. Encouraging activity in NSCLC. |

Experimental Protocols

HDAC Activity Assay (Fluorometric)

This protocol is used to measure the inhibitory effect of Vorinostat on HDAC enzyme activity.

- **Preparation of Nuclear Lysates:** Extract nuclear proteins from cultured cells (e.g., HeLa) or tissues.
- **Assay Reaction:** In a 96-well plate, incubate the nuclear lysate (containing HDAC enzymes) with Vorinostat at various concentrations.
- **Substrate Addition:** Add a fluorometric HDAC substrate, such as Boc-Lys(Ac)-AMC. HDACs will deacetylate the substrate.
- **Developer Addition:** Add a developer solution containing trypsin, which cleaves the deacetylated substrate to release a quantifiable fluorophore.

- **Fluorescence Measurement:** Measure the fluorescence using a plate reader. The signal is inversely proportional to the HDAC inhibitory activity of Vorinostat.
- **Controls:** Include a positive control (no inhibitor) and a negative control with a known potent HDAC inhibitor like Trichostatin A (TSA).

Cell Viability Assay (e.g., [3H]Thymidine Uptake or ATP-based)

This protocol assesses the anti-proliferative effects of Vorinostat on cancer cells.

- **Cell Seeding:** Plate cancer cells in a 96-well plate and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of Vorinostat for 24, 48, or 72 hours.
- **Viability Measurement:**
 - **[3H]Thymidine Uptake:** Add [3H]Thymidine to the wells for the final few hours of incubation. Measure the incorporated radioactivity, which correlates with DNA synthesis and cell proliferation.
 - **ATP-based Assay (e.g., CellTiter-Glo):** Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.
- **Data Analysis:** Calculate the IC₅₀ or GI₅₀ value, which is the concentration of Vorinostat required to inhibit cell growth by 50%.

Western Blot for Histone Acetylation

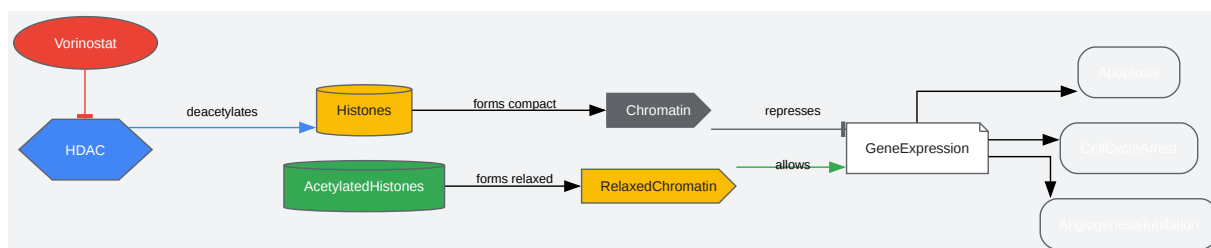
This protocol is used to confirm the mechanism of action of Vorinostat by detecting changes in protein acetylation.

- **Cell Treatment and Lysis:** Treat cells with Vorinostat for a specified time course (e.g., 0.5 to 24 hours). Harvest and lyse the cells to extract total protein.

- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate with a primary antibody specific for an acetylated histone (e.g., acetyl-Histone H3) or a non-histone protein.
 - Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
 - Incubate with a chemiluminescent substrate and detect the signal.
- Loading Control: Re-probe the membrane with an antibody for a loading control (e.g., total Histone H3 or beta-tubulin) to ensure equal protein loading.

Visualizations

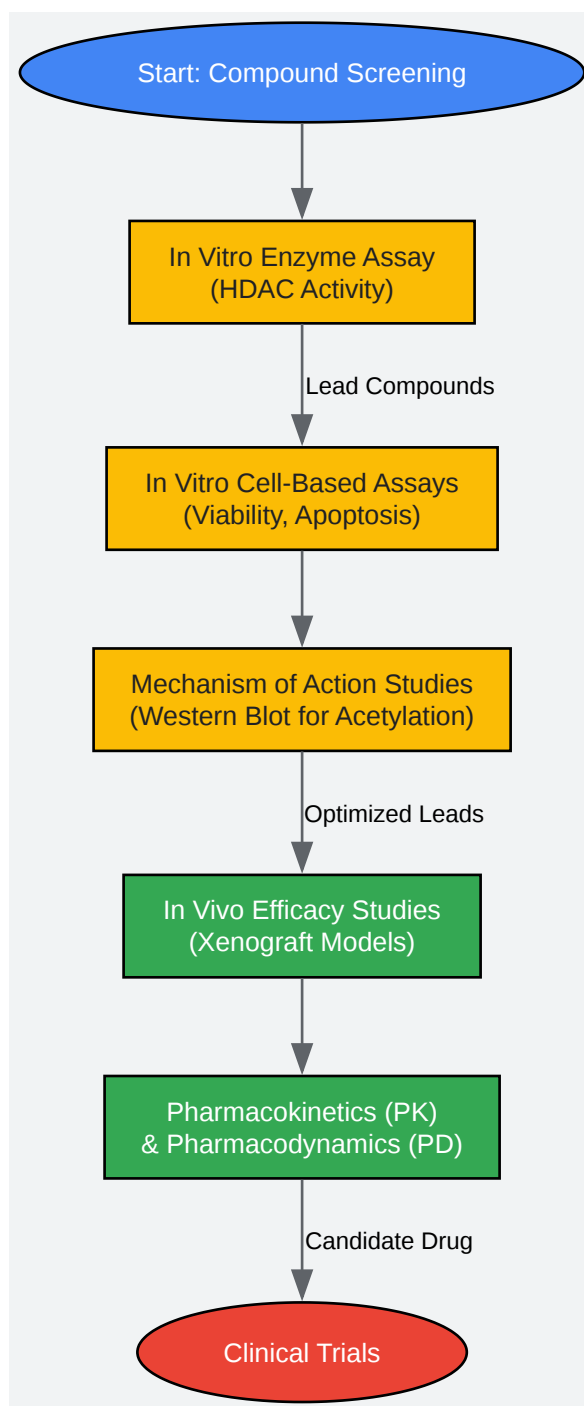
Signaling Pathways and Mechanism of Action

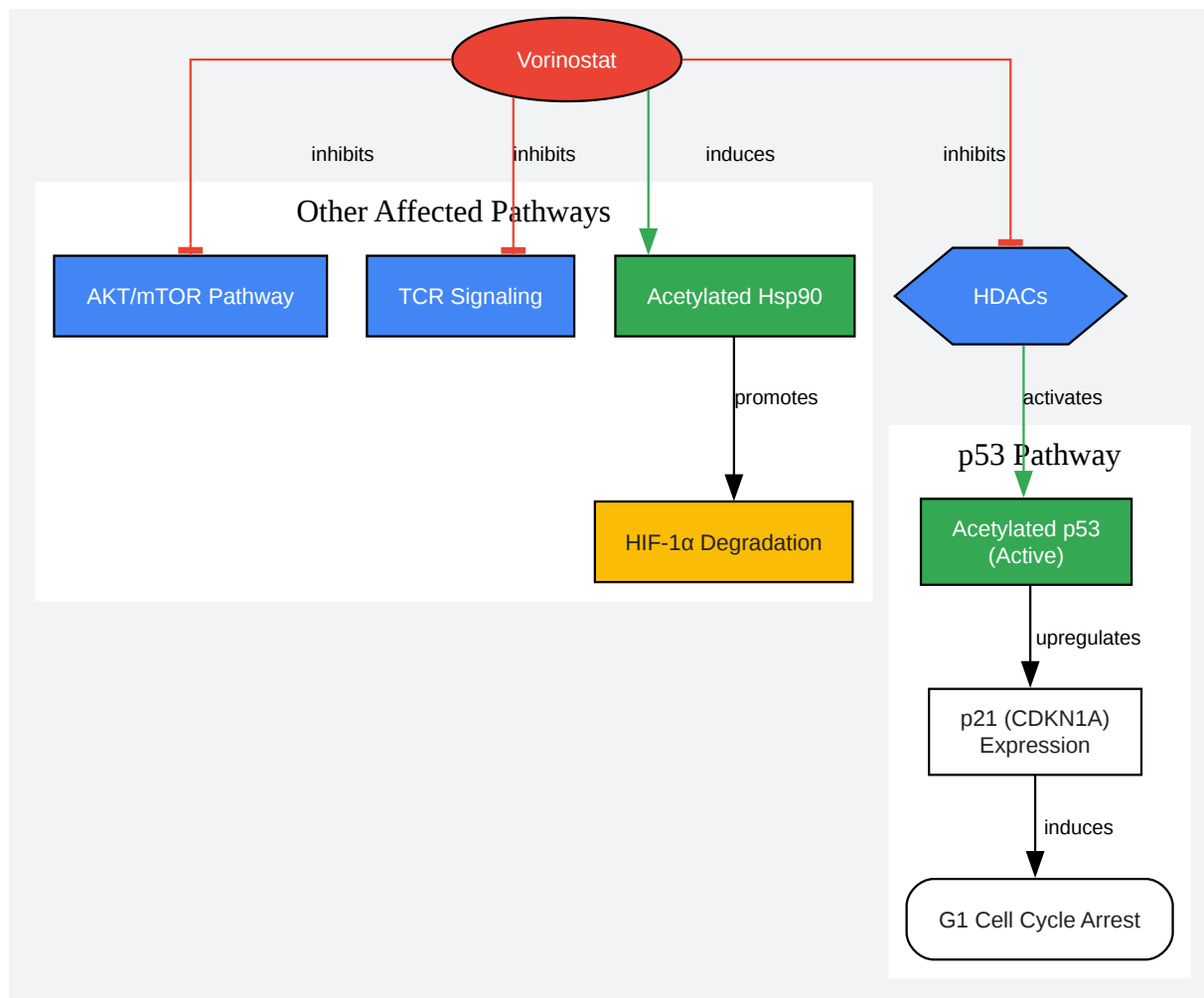


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Caption: Mechanism of Vorinostat via HDAC inhibition.

Experimental Workflow





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